molecular formula C5H4ClN3O3 B2791682 (4-nitro-1H-pyrazol-1-yl)acetyl chloride CAS No. 1216050-54-2

(4-nitro-1H-pyrazol-1-yl)acetyl chloride

Cat. No. B2791682
CAS RN: 1216050-54-2
M. Wt: 189.56
InChI Key: IHACGOYLZXXTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitro-1H-pyrazol-1-yl)acetyl chloride, also known as NPA-Cl, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer and inflammation. Specifically, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has also been studied for its biochemical and physiological effects. Studies have shown that (4-nitro-1H-pyrazol-1-yl)acetyl chloride can induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines. These effects are thought to be mediated by the inhibition of COX-2 activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride in lab experiments is its high potency and specificity. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have a strong inhibitory effect on COX-2 activity, making it an ideal tool for studying the role of COX-2 in various biological processes. However, one limitation of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride is its potential toxicity. Studies have shown that high doses of (4-nitro-1H-pyrazol-1-yl)acetyl chloride can cause liver and kidney damage, and caution should be taken when handling and using this compound.

Future Directions

There are several future directions for research on (4-nitro-1H-pyrazol-1-yl)acetyl chloride. One area of focus is the development of new drugs based on the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Researchers are exploring ways to modify the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride to improve its potency and reduce its toxicity. Another area of research is the identification of new targets for (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Although COX-2 is the primary target of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, there may be other enzymes or pathways that are also affected by this compound. Finally, researchers are investigating the potential use of (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a diagnostic tool for cancer and other diseases. By understanding the biochemical and physiological effects of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, scientists may be able to develop new diagnostic tests that can detect the presence of cancer or other diseases at an early stage.

Synthesis Methods

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetyl chloride involves the reaction of 4-nitro-1H-pyrazole with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction occurs under reflux conditions and yields (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(4-nitro-1H-pyrazol-1-yl)acetyl chloride has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHACGOYLZXXTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-nitro-1H-pyrazol-1-yl)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.